H-Arg-OMe 2 HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

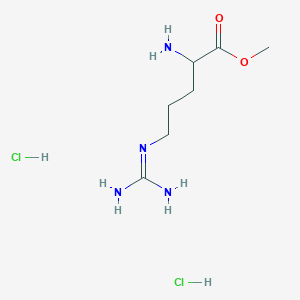

methyl 2-amino-5-(diaminomethylideneamino)pentanoate;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N4O2.2ClH/c1-13-6(12)5(8)3-2-4-11-7(9)10;;/h5H,2-4,8H2,1H3,(H4,9,10,11);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQYZOBNLCUAXLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCN=C(N)N)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization As a Fundamental L Arginine Derivative

H-Arg-OMe 2HCl is a chemically modified version of L-arginine, an amino acid vital for numerous physiological processes, including protein synthesis and the production of nitric oxide. The structural distinction of H-Arg-OMe 2HCl lies in the esterification of the carboxylic acid group of L-arginine with a methyl group, and its subsequent conversion into a dihydrochloride (B599025) salt. This modification of the carboxyl group to a methyl ester is a key feature that underpins many of its applications.

The conversion to the dihydrochloride salt form significantly enhances its solubility in aqueous solutions, a critical attribute for its use in various biochemical assays and experiments. cymitquimica.com Typically appearing as a white to off-white crystalline powder, this compound is also noted to be hygroscopic, readily absorbing moisture from the atmosphere. cymitquimica.comchembk.com

Table 1: Chemical and Physical Properties of H-Arg-OMe 2HCl

| Property | Value |

| Molecular Formula | C7H18Cl2N4O2 chembk.com |

| Molar Mass | 261.15 g/mol chembk.com |

| Melting Point | ~190°C (decomposition) chembk.com |

| Appearance | White to off-white crystalline powder chembk.comchemimpex.com |

| Solubility | Soluble in Methanol (B129727) chembk.com |

| Storage Temperature | Room Temperature chembk.com or 2-8°C iris-biotech.de |

Significance As a Versatile Research Reagent and Intermediate in Contemporary Chemistry

Esterification and Salt Formation: Contemporary Approaches

The synthesis of H-Arg-OMe·2HCl itself is a critical first step, typically achieved through the esterification of L-arginine. This transformation is fundamental as the methyl ester serves as a protecting group for the carboxylic acid, allowing for selective modifications at other sites of the molecule.

Optimization of Solution-Phase Esterification Protocols

Traditional solution-phase methods for the synthesis of amino acid methyl esters, including H-Arg-OMe·2HCl, have been continuously refined to improve yield, purity, and reaction conditions. A prevalent and efficient method involves the use of thionyl chloride (SOCl₂) in methanol (B129727). scispace.comchemicalbook.com In this process, thionyl chloride reacts with methanol to generate HCl in situ, which catalyzes the esterification of the amino acid. scispace.com This approach is favored because the by-products, sulfur dioxide and additional HCl, are gaseous and can be easily removed. scispace.com

A typical laboratory-scale procedure involves adding L-arginine hydrochloride to anhydrous methanol cooled to between -10 and 0°C, followed by the slow addition of thionyl chloride. chemicalbook.com The reaction is then allowed to proceed at room temperature for an extended period, often up to 48 hours, to ensure completion. chemicalbook.com The product, H-Arg-OMe·2HCl, is then isolated as an oil or solid upon concentration under reduced pressure. chemicalbook.com

Another established solution-phase protocol involves refluxing a mixture of the free amino acid, methanol, and a strong acid. google.com Optimization of this method can involve repeated cycles of refluxing and concentrating the mixture to drive the equilibrium towards the ester product. google.com Reaction conditions such as temperature (ranging from 60 to 80°C) and reaction time (typically 1 to 3 hours per cycle) are key parameters for optimization. google.com

The following table summarizes a typical solution-phase esterification protocol for creating H-Arg-OMe·2HCl.

| Parameter | Condition | Reference |

| Starting Material | L-Arginine Hydrochloride | chemicalbook.com |

| Reagent | Thionyl Chloride in Methanol | chemicalbook.com |

| Temperature | Initial cooling (-10 to 0°C), then room temp. | chemicalbook.com |

| Reaction Time | ~48 hours | chemicalbook.com |

| Product Isolation | Concentration under reduced pressure | chemicalbook.com |

Green Chemistry Advancements in Esterification (e.g., Ultrasound-Accelerated Synthesis, Reactive Extrusion)

In line with the principles of green chemistry, newer methods aim to reduce energy consumption, minimize waste, and shorten reaction times. researchgate.netresearchgate.net

Ultrasound-Accelerated Synthesis: Ultrasound has emerged as a powerful tool to accelerate esterification reactions. scispace.comresearchgate.netresearchgate.net Sonochemical methods can significantly reduce reaction times from many hours to under an hour. scispace.com For the synthesis of arginine methyl ester, an ultrasound-assisted protocol involves the slow addition of arginine to a cooled solution of thionyl chloride in methanol, followed by ultrasonication at ambient temperature for approximately 40 minutes. researchgate.net This technique has been reported to produce arginine methyl ester with a yield of 95%. researchgate.net The acceleration is attributed to the phenomenon of acoustic cavitation, which creates localized high-pressure and high-temperature zones, enhancing chemical reactivity. researchgate.net

| Method | Reagents | Reaction Time | Yield | Reference |

| Ultrasound-Assisted | Arginine, Thionyl Chloride, Methanol | 40 min | 95% | researchgate.net |

Reactive Extrusion (REX): Reactive extrusion is an innovative, solvent-less technique that is gaining traction for various chemical modifications, including esterification. mdpi.comresearchgate.net REX utilizes a twin-screw extruder as a continuous reactor, where thermomechanical energy facilitates the reaction between components in a highly concentrated or solid state. mdpi.comcardiff.ac.uk While specific examples for H-Arg-OMe·2HCl are emerging, the technology has been successfully applied to the esterification of biopolymers like starch and for the synthesis of peptides. mdpi.comresearchgate.net This process is considered a green technology as it operates continuously, minimizes or eliminates the use of solvents, and has short reaction times (2-3 minutes), making it scalable for industrial production. mdpi.comcardiff.ac.uk

N-alpha Derivatization Strategies Utilizing H-Arg-OMe 2HCl in Complex Molecule Synthesis

Once synthesized, H-Arg-OMe·2HCl serves as a versatile intermediate for further functionalization, particularly at the N-alpha-amino group, to create a diverse range of complex molecules.

Formation of N-alpha-Sulfonamide, N-alpha-Urea, and N-alpha-Alkyl Methyl Esters

H-Arg-OMe·2HCl is a key starting material for the synthesis of various N-alpha-derivatized arginine methyl esters. A general synthetic route involves the deprotonation of H-Arg-OMe·2HCl with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in an anhydrous solvent such as dimethylformamide (DMF). nih.gov The resulting free amine can then react with various electrophiles. nih.gov

N-alpha-Sulfonamides: Reaction with a sulfonyl chloride at 0°C, followed by stirring overnight, yields the corresponding N-alpha-sulfonamide derivative. nih.gov

N-alpha-Ureas: Similarly, treatment with an isocyanate under the same conditions produces N-alpha-urea compounds. nih.gov

N-alpha-Alkyl Methyl Esters: These are formed through reductive amination, as detailed in the next section. nih.gov

This methodology has been successfully employed in the development of high-throughput synthesis for discovering inhibitors of enzymes like botulinum neurotoxin A. nih.gov

| Derivative | Electrophile | General Conditions | Reference |

| N-alpha-Sulfonamide | Sulfonyl Chloride | DIPEA, DMF, 0°C to rt | nih.gov |

| N-alpha-Urea | Isocyanate | DIPEA, DMF, 0°C to rt | nih.gov |

Reductive Amination Approaches with Aldehyde Intermediates

Reductive amination is a powerful method for forming C-N bonds and is used to synthesize N-alpha-alkylated arginine esters. The process involves the reaction of the primary alpha-amino group of H-Arg-OMe·2HCl with an aldehyde to form a transient imine (Schiff base). This intermediate is then reduced in situ by a mild reducing agent to afford the secondary amine. nih.gov

In a typical procedure, H-Arg-OMe·2HCl is deprotonated with DIPEA in DMF and then reacted with an aldehyde at 0°C. nih.gov After the formation of the imine, a reducing agent such as sodium cyanoborohydride (NaBH₃CN) is added to complete the transformation to the N-alpha-alkyl methyl ester. nih.govresearchgate.net This approach is highly versatile, allowing for the introduction of a wide variety of alkyl groups depending on the aldehyde used. researchgate.netrsc.org This strategy is fundamental in synthesizing constrained dipeptidomimetics and other complex molecular architectures. researchgate.net

H-Arg-OMe 2HCl as a Core Building Block in Peptide Synthesis

H-Arg-OMe·2HCl is a frequently used building block in peptide chemistry, both in solution-phase and solid-phase peptide synthesis (SPPS). greyhoundchrom.comadvancedchemtech.com In these syntheses, the methyl ester protects the C-terminus of arginine, while the N-alpha-amino group is available for coupling with the activated carboxyl group of another amino acid. The guanidinium (B1211019) side chain of arginine is typically protected with a suitable group like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) to prevent side reactions. advancedchemtech.com

The use of pre-formed amino acid methyl esters like H-Arg-OMe·2HCl can be advantageous in specific synthetic strategies, such as fragment condensation in solution-phase synthesis or in the preparation of specialized peptide derivatives. greyhoundchrom.comgoogle.com Its inclusion in combinatorial libraries for drug discovery highlights its importance as a fundamental structural unit. pnas.org

Advanced Applications of H Arg Ome 2hcl and Its Synthesized Derivatives in Contemporary Biochemical and Analytical Research

Design and Characterization of Enzyme Substrates and Inhibitors Utilizing Arginine Methyl Ester Moiety

The structural features of H-Arg-OMe 2HCl make it an ideal starting point for the synthesis of molecules that interact with enzymes, particularly proteases and arginase. The arginine residue is a key recognition element for many enzymes, and the methyl ester modification allows for further chemical derivatization.

Development of Fluorogenic Substrates for Proteases (e.g., Proprotein Convertases, Cathepsin H)

Fluorogenic substrates are essential tools for studying protease activity, enabling sensitive and continuous monitoring of enzyme kinetics. nih.gov The arginine moiety of H-Arg-OMe is a primary recognition site for many proteases, making it a valuable building block for these substrates.

Proprotein Convertases (PCs): These enzymes are involved in the maturation of a wide variety of proteins. uni-marburg.de Novel fluorogenic substrates for several PCs, including furin, PC1/3, PC2, PC5/6, and PC7, have been designed and synthesized. moleculardepot.com For instance, substrates like Ac-Arg-Arg-Tle-Arg-AMC have been developed to improve kinetic assays, allowing for more accurate determination of inhibitor potencies. uni-marburg.de The synthesis often involves coupling the arginine derivative to a fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC), which exhibits a significant increase in fluorescence upon enzymatic cleavage. nih.govresearchgate.net

Cathepsin H: This lysosomal cysteine protease functions as an aminopeptidase. nih.gov H-Arg-AMC·2HCl is an excellent and sensitive fluorogenic substrate for quantifying cathepsin H activity. iris-biotech.degbiosciences.comunc.edu Upon cleavage by the enzyme, the highly fluorescent 7-amino-4-methylcoumarin is released, providing a measurable signal. iris-biotech.de Studies have shown that cathepsin H displays high activity in cleaving N-terminal basic residues like arginine. nih.gov

Table 1: Examples of Fluorogenic Protease Substrates Derived from Arginine

| Substrate Name | Target Enzyme(s) | Fluorophore |

|---|---|---|

| H-Arg-AMC·2HCl | Cathepsin H, Aminopeptidase B | AMC |

| Ac-Arg-Arg-Tle-Arg-AMC | Furin | AMC |

| Z-Ala-Arg-Arg-AMC | Trypsin-like proteases | AMC |

| Boc-Val-Pro-Arg-MCA | α-thrombin | MCA |

Investigation of Trypsin and Trypsin-like Peptidase Activation and Inactivation Mechanisms

Trypsin and similar proteases play crucial roles in digestion and other physiological processes. wikipedia.org Arginine derivatives are central to studying their function. Trypsin specifically cleaves peptide chains at the carboxyl side of lysine (B10760008) or arginine residues. wikipedia.org

The activation of trypsinogen (B12293085) to trypsin is a key event, and it can be studied using arginine-based compounds. researchgate.net Furthermore, peptide derivatives of arginine chloromethyl ketone have been instrumental in the inactivation of trypsin-like enzymes, acting as affinity labels that covalently modify the active site. nih.gov The hydrolysis of substrates like p-toluenesulfonyl arginine methyl ester can be used to measure the catalytic activity of trypsinogen itself, providing insights into its autoactivation mechanism. researchgate.net

Synthesis and Evaluation of Arginase Inhibitors (e.g., L-homoarginine, L-ornithine, boronic acid derivatives)

Arginase is a metalloenzyme that converts L-arginine to L-ornithine and urea. mdpi.comnih.gov Its inhibitors are of significant interest for treating various diseases where arginase activity is dysregulated. nih.govresearchgate.net

While H-Arg-OMe 2HCl itself is a substrate, it serves as a precursor or a reference compound in the development of arginase inhibitors. The synthesis of various classes of arginase inhibitors has been a focus of research. mdpi.comnih.gov These include:

α-Amino Acid Derivatives: Compounds like L-homoarginine and L-ornithine are known first-generation arginase inhibitors. mdpi.com

Boronic Acid Derivatives: These compounds, such as 2(S)-amino-6-boronohexanoic acid (ABH), are potent inhibitors that mimic the tetrahedral intermediate of the arginase reaction. mdpi.com The synthesis of complex boronic acid derivatives often involves multi-step chemical reactions. mdpi.comgoogle.com

The evaluation of these inhibitors involves measuring their IC50 values against different arginase isoforms (ARG-1 and ARG-2). mdpi.com

Table 2: Selected Arginase Inhibitors and their Reported Activities

| Inhibitor | Class | Target Isoform(s) | Reported IC50 |

|---|---|---|---|

| L-homoarginine | α-Amino Acid Derivative | hARG-1, hARG-2 | 8.14 ± 0.52 mM (hARG-1), 2.52 ± 0.01 mM (hARG-2) mdpi.com |

| L-ornithine | α-Amino Acid Derivative | Rat Arginase | 85.9% inhibition at 10 mM mdpi.com |

Design of Botulinum Neurotoxin A Inhibitors from H-Arg-OMe 2HCl Precursors

Botulinum neurotoxin A (BoNT/A) is a zinc-dependent metalloprotease that is highly toxic. nih.gov The development of small-molecule inhibitors is a critical area of research. Structure-based drug design has been employed to create peptide inhibitors of the BoNT/A protease. researchgate.net

While direct synthesis from H-Arg-OMe 2HCl is not always the primary route, the arginine scaffold is a key component of many potent inhibitors. For example, tetrapeptide inhibitors such as RRGF have shown significant inhibitory activity against the BoNT/A protease. researchgate.net Crystal structures of the BoNT/A catalytic domain in complex with inhibitory substrate analogs like RRGC, RRGL, RRGI, and RRGM have provided crucial insights into the enzyme-substrate interactions at the active site, guiding the design of more effective inhibitors. nih.gov

Role in Biomolecular Interaction Studies

Beyond its use in creating enzyme modulators, H-Arg-OMe and its derivatives are valuable in studying broader biomolecular interactions, such as protein aggregation.

Modulation of Protein Aggregation Processes (e.g., alpha-synuclein)

The aggregation of α-synuclein is a hallmark of Parkinson's disease. nih.govelifesciences.org Various factors can influence this aggregation process. L-arginine and its derivatives have been investigated for their ability to modulate α-synuclein aggregation. clinisciences.commoleculardepot.com

Studies have shown that the presence of arginine can reduce the formation of α-synuclein filament-like structures (SYNfil) induced by inflammatory cytokines like TNF-α in neural cell models. nih.gov The aggregation of α-synuclein can resemble a liquid-liquid phase separation (LLPS) process, and environmental factors, including the presence of specific amino acids, can modulate this behavior. elifesciences.orgnih.govbiorxiv.org Peptides containing arginine have been explored as modulators of α-synuclein aggregation, highlighting the importance of the arginine side chain in these interactions. clinisciences.commoleculardepot.com

Table 3: List of Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| H-Arg-OMe 2HCl | L-Arginine methyl ester dihydrochloride (B599025) |

| AMC | 7-amino-4-methylcoumarin |

| MCA | 4-methylcoumarin-7-amide |

| ABH | 2(S)-amino-6-boronohexanoic acid |

| BoNT/A | Botulinum neurotoxin A |

| TNF-α | Tumor necrosis factor-alpha |

| L-NAME | N(G)-nitro-L-arginine methyl ester |

| L-NOARG | NG-nitro-L-arginine |

Development of Conjugates for Immunological Research

The innate characteristics of H-Arg-OMe·2HCl lend themselves to the development of specialized conjugates for immunological investigations. While direct studies detailing the use of H-Arg-OMe·2HCl in creating immunological conjugates are specific, the principles of peptide conjugation are well-established. Peptides and their derivatives are crucial in immunology, often used to mimic epitopes and study antibody-antigen interactions. The arginine component, with its guanidinium (B1211019) group, can be pivotal in these interactions. The methyl ester group of H-Arg-OMe·2HCl provides a reactive site for conjugation to larger molecules, such as carrier proteins, which is a common strategy to enhance the immunogenicity of small peptides. Although not directly focused on H-Arg-OMe·2HCl, the broader context of using peptide-drug conjugates in immunotherapy highlights the potential for arginine-containing molecules in this field. These conjugates can target immune checkpoints, offering a promising avenue for cancer therapy. mdpi.com

Methodological Advancements in Analytical Chemistry through H-Arg-OMe 2HCl Derivatization

The derivatization of molecules using H-Arg-OMe·2HCl has led to significant progress in analytical chemistry, particularly in mass spectrometry and chromatography.

Enhancement of Mass Spectrometry Signal for Peptide Characterization (e.g., C-terminal derivatization for MALDI-MS)

A notable application of H-Arg-OMe·2HCl is in the enhancement of signals in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) for peptide analysis. Researchers have developed a method for the selective C-terminal derivatization of peptides and proteins. This technique utilizes oxazolone (B7731731) chemistry to activate the C-terminal carboxyl group, which then reacts with an amino compound like H-Arg-OMe·2HCl. The introduction of the basic arginine residue at the C-terminus of a peptide significantly improves the ionization efficiency in MALDI-MS, leading to a stronger signal and more reliable detection and characterization of C-terminal peptide fragments. This is particularly advantageous in proteomics for identifying proteins and their post-translational modifications.

Chromatographic Separation Techniques for H-Arg-OMe 2HCl and its Derivatives (e.g., HPLC methods)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of amino acids and their derivatives. Several studies have focused on developing robust HPLC methods for separating arginine and its related compounds. For instance, isocratic reverse-phase HPLC (RP-HPLC) methods have been successfully developed to separate and quantify L-arginine and L-citrulline in biological samples. researchgate.netnih.gov These methods often employ a C18 column and a mobile phase containing a low concentration of phosphoric acid, which acts as a good separation agent by increasing the polarity and improving the retention time of these zwitterionic molecules. nih.gov The principles and methodologies established for separating arginine are directly applicable to H-Arg-OMe·2HCl and its derivatives, enabling their purification and analysis. For example, a method for separating a racemic mixture of Boc-DL-Dmt-Arg-OMe was developed using a medium-pressure HPLC with a linear gradient. pharm.or.jp

| Technique | Column | Mobile Phase | Application | Reference |

| RP-HPLC | Gemini C18 | 0.1% Orthophosphoric Acid in Water and Acetonitrile (Gradient) | Separation of L-arginine and L-citrulline | researchgate.net |

| Isocratic RP-HPLC | Gemini C18 | 0.1% Phosphoric Acid | Separation and quantification of L-citrulline and L-arginine | nih.gov |

| Medium-Pressure HPLC | Develosil LOP ODS | 80% Acetonitrile with 0.06% TFA (Gradient) | Separation of Boc-DL-Dmt-Arg-OMe diastereomers | pharm.or.jp |

Development of Chemical Probes and Bioconjugates for Biological Systems Investigation

The synthesis of chemical probes and bioconjugates from H-Arg-OMe·2HCl has opened new doors for investigating complex biological systems.

Incorporation into Photoaffinity Labeling (PAL) Probes (e.g., diazirine-based scaffolds)

Photoaffinity labeling (PAL) is a powerful technique for identifying ligand-binding proteins and mapping their binding sites. nih.gov Diazirine-based photophores are particularly useful in PAL due to their small size and ability to form highly reactive carbenes upon UV irradiation, which can then form covalent bonds with nearby molecules. nih.govissuu.com H-Arg-OMe·2HCl can be incorporated into these probes. For example, research has shown the reaction of diazirine-based probes with protected amino acids, including an arginine derivative (Ac-Arg-OMe). doi.org The incorporation of an arginine moiety can be strategic, potentially guiding the probe to specific protein-binding sites that recognize arginine. This approach has been used to study various biological targets, including G protein-coupled receptors (GPCRs). nih.gov

Synthesis of Hyaluronic Acid Conjugates (e.g., HA-Arg) for Advanced Material Applications and in vitro Biological Assessment

Hyaluronic acid (HA), a naturally occurring biopolymer, can be chemically modified to enhance its properties for biomedical applications. researchgate.netunife.it One such modification involves cross-linking HA with amino acid esters, including H-Arg-OMe·2HCl, to create novel hydrogels. unife.it This amidation reaction, often facilitated by an activating agent like 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) in the presence of N-methylmorpholine (NMM), forms stable amide bonds between the carboxyl groups of HA and the amino group of the arginine methyl ester. researchgate.netunife.it The resulting HA-Arg conjugates exhibit improved resistance to enzymatic degradation compared to native HA. unife.it These materials have shown promise in in vitro studies for applications such as the treatment of lung inflammation, demonstrating good biocompatibility and antioxidant activity. unife.it

| Conjugate | Starting Materials | Key Findings | Application | Reference |

| HA-Arg | Hyaluronic Acid, H-Arg-OMe·2HCl | Improved resistance to enzymatic degradation, promising antioxidant and anti-inflammatory activity in vitro. | Advanced biomaterials, potential for lung inflammation treatment. | unife.it |

Emerging Research Directions and Future Prospects for H Arg Ome 2hcl Chemistry

Development of Chemoenzymatic Synthetic Routes for Arginine-Containing Peptides

Chemoenzymatic peptide synthesis (CEPS) has emerged as a powerful and environmentally friendly alternative to purely chemical methods. nih.govqyaobio.com This approach utilizes enzymes as catalysts for peptide bond formation, offering high stereoselectivity and milder reaction conditions, thereby minimizing the need for extensive protection and deprotection steps. nih.govqyaobio.com

For the synthesis of arginine-containing peptides, proteases such as trypsin are of particular interest. Trypsin exhibits specificity for cleaving peptide bonds at the C-terminus of arginine and lysine (B10760008) residues. nih.govqyaobio.com By manipulating reaction conditions, this hydrolytic activity can be reversed to favor peptide bond formation. This has been successfully demonstrated in the synthesis of various peptides, including di- and tripeptides containing arginine. nih.govdcu.ie For instance, trypsin has been used to catalyze the synthesis of peptides containing arginine with yields of up to 43%. researchgate.net

Another enzyme, papain, has also been employed in the chemoenzymatic synthesis of arginine-containing peptides. researchgate.net The choice of enzyme and reaction conditions, such as pH and the use of organic co-solvents, is crucial for optimizing the yield and preventing undesired side reactions. nih.govdcu.ie

The table below highlights some enzymes used in the chemoenzymatic synthesis of arginine-containing peptides and their characteristics.

| Enzyme | Specificity | Key Applications in Arginine Peptide Synthesis |

| Trypsin | C-terminus of Arg and Lys | Synthesis of dipeptides and oligopeptides containing arginine. nih.govqyaobio.com |

| Papain | Broad specificity, including Arg | Synthesis of arginine-containing peptides. researchgate.net |

| α-Chymotrypsin | C-terminus of aromatic amino acids | Can be used for acyl transfer to arginine esters. thieme-connect.de |

| Subtilisin | Broad specificity | Synthesis of dipeptides like Bz-Arg-Gly-NH2. nih.gov |

High-Throughput Screening and Combinatorial Chemistry Approaches in H-Arg-OMe-Based Synthesis

High-throughput screening (HTS) and combinatorial chemistry have revolutionized the process of drug discovery and materials science by enabling the rapid synthesis and evaluation of large libraries of compounds. libretexts.orgnih.gov These approaches are particularly well-suited for the discovery of novel peptide-based therapeutics and materials, where vast sequence spaces can be explored. arxiv.org

In the context of H-Arg-OMe-based synthesis, combinatorial strategies allow for the creation of diverse peptide libraries where arginine residues are systematically incorporated at various positions. This is crucial for studying structure-activity relationships and identifying peptides with desired biological activities, such as antimicrobial or cell-penetrating properties. nih.govnih.gov

Solid-phase peptide synthesis (SPPS) is the cornerstone of combinatorial peptide library generation. pharmatutor.org By anchoring the initial amino acid to a solid support, sequential coupling of amino acids, including protected arginine derivatives, can be automated and performed in a parallel or split-mix fashion. libretexts.orgpharmatutor.org The "split-mix" or "one-bead-one-compound" method is particularly powerful, allowing for the generation of millions of unique peptide sequences on individual resin beads. libretexts.org

H-Arg-OMe, as a readily available building block, can be incorporated into these libraries. The methyl ester can serve as a temporary protecting group for the C-terminus or be part of the final peptide structure. The screening of these libraries can be performed on-bead or after cleavage from the resin. For example, a library of tyrocidine A analogues was synthesized and screened for antibacterial activity, leading to the discovery of peptides with improved therapeutic indices. nih.gov In this study, basic amino acids like arginine were found to be crucial for activity. nih.gov

The development of advanced analytical techniques, such as mass spectrometry coupled with partial Edman degradation, is essential for identifying the active compounds from these large libraries. nih.gov The integration of HTS and combinatorial chemistry with H-Arg-OMe-based synthesis provides a powerful platform for accelerating the discovery of novel arginine-containing peptides with therapeutic potential.

Computational Chemistry and Molecular Modeling in Predicting H-Arg-OMe Reactivity and Peptide Conformation

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, providing valuable insights into molecular structure, reactivity, and interactions. researchgate.net In the realm of peptide science, these methods are instrumental in predicting the reactivity of amino acid derivatives like H-Arg-OMe and in understanding the conformational preferences of peptides.

Quantum chemical methods, such as Density Functional Theory (DFT), can be used to study the electronic structure and reactivity of H-Arg-OMe. researchgate.net These calculations can help in understanding the influence of the methyl ester and the guanidinium (B1211019) group on the molecule's reactivity in peptide coupling reactions. For instance, computational studies can elucidate the mechanism of side reactions, such as δ-lactam formation, and guide the design of more effective protecting group strategies. nih.gov

Molecular dynamics (MD) simulations are a powerful technique for exploring the conformational landscape of peptides containing H-Arg-OMe. frontiersin.orgmdpi.com These simulations can predict the three-dimensional structure of peptides in different environments, such as in solution or interacting with a biological target. Understanding the peptide's conformation is crucial as it directly influences its biological activity.

Furthermore, computational models have been developed to predict the maximum charge state of arginine-containing peptides in mass spectrometry, which is important for their characterization. nih.gov By combining computational predictions with experimental data, researchers can gain a deeper understanding of the chemical and physical properties of H-Arg-OMe and the peptides derived from it, ultimately accelerating the design and development of new functional molecules.

The table below outlines some computational methods and their applications in studying H-Arg-OMe and related peptides.

| Computational Method | Application |

| Density Functional Theory (DFT) | Predicting reactivity, studying reaction mechanisms, understanding electronic structure. researchgate.net |

| Molecular Dynamics (MD) Simulations | Predicting peptide conformation, studying interactions with biological targets, exploring conformational landscapes. frontiersin.orgmdpi.combiorxiv.org |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying enzymatic reactions involving arginine-containing substrates. |

| Molecular Docking | Predicting the binding mode of arginine-containing peptides to receptors. |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing H-Arg-OMe·2HCl, and how do variations in reaction conditions affect yield and purity?

- Methodological Answer : The synthesis of H-Arg-OMe·2HCl typically involves esterification of L-arginine followed by HCl salt formation. Key parameters include temperature control (0–4°C for acid-sensitive steps), stoichiometric ratios of methanol and thionyl chloride, and purification via recrystallization using ethanol/water mixtures. Yield optimization requires monitoring pH (ideally 2–3) during salt formation and verifying purity via HPLC or NMR . Adjusting reaction time (12–24 hours) and reagent excess (1.5–2 equivalents) can mitigate side products like arginine dimers.

Q. How can researchers characterize the structural integrity of H-Arg-OMe·2HCl using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : Confirm the methyl ester group (δ ~3.7 ppm for OCH₃) and guanidinium protons (δ ~6.5–7.5 ppm).

- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (gradient elution) to assess purity (>95% recommended).

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 261.1 (C₇H₁₆N₄O₂·2HCl requires M = 261.2 g/mol) .

Q. What solvent systems are optimal for dissolving H-Arg-OMe·2HCl in peptide synthesis applications?

- Methodological Answer : The compound is highly soluble in aqueous acidic buffers (pH < 3) and polar aprotic solvents like DMF or DMSO. For solid-phase peptide synthesis, dissolve in DMF (10–20 mM) with 1% acetic acid to prevent aggregation. Avoid basic conditions (pH > 7) to prevent ester hydrolysis .

Advanced Research Questions

Q. How do pH and temperature variations during storage impact the stability of H-Arg-OMe·2HCl, and what degradation products form?

- Methodological Answer :

- Stability Testing : Store samples at 4°C (short-term) or -20°C (long-term) in desiccated conditions. Accelerated degradation studies (40–60°C, pH 2–9) reveal:

- Acidic Conditions (pH 2–4) : Stable for >30 days.

- Neutral/Basic Conditions (pH 7–9) : Rapid hydrolysis to H-Arg-OH within 72 hours.

- Analysis : Use LC-MS to identify degradation products (e.g., free arginine, methyl chloride byproducts) .

Q. What strategies resolve contradictions in reported solubility data for H-Arg-OMe·2HCl across literature sources?

- Methodological Answer :

- Systematic Review : Cross-reference studies using databases like Web of Science and Reaxys, filtering by solvent type, concentration, and measurement method (e.g., gravimetric vs. spectroscopic).

- Reproducibility Testing : Replicate conflicting experiments under standardized conditions (e.g., 25°C, 0.1 M HCl). Discrepancies often arise from impurities or inconsistent drying protocols .

Q. How can researchers optimize the purification of H-Arg-OMe·2HCl to minimize residual solvents and counterion impurities?

- Methodological Answer :

- Recrystallization : Use ethanol/water (3:1 v/v) with slow cooling to isolate high-purity crystals.

- Ion-Exchange Chromatography : Employ Dowex 50WX8 resin (H⁺ form) to remove excess Cl⁻ ions.

- Quality Control : Quantify residual solvents via GC-MS and chloride content via argentometric titration .

Q. What mechanistic insights explain the role of H-Arg-OMe·2HCl in enzyme-catalyzed peptide bond formation?

- Methodological Answer : The methyl ester group acts as a transient protecting group, enhancing solubility and reducing steric hindrance during coupling. Kinetic studies (e.g., stopped-flow spectrophotometry) show that the guanidinium group stabilizes transition states via electrostatic interactions with carboxylate moieties. Compare reaction rates with/without H-Arg-OMe·2HCl to quantify catalytic efficiency .

Methodological Guidelines for Literature Review

- Prioritize peer-reviewed journals (e.g., Journal of Peptide Science) and patent databases for synthesis protocols.

- Evaluate data provenance : Check if solubility/stability studies used calibrated equipment (e.g., Karl Fischer titration for moisture content) .

- Cross-validate findings using multiple sources (e.g., PubChem, ECHA) to address discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.